molecular formula C17H12FIN2O2S B5043039 5-(2-fluorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

5-(2-fluorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B5043039
M. Wt: 454.3 g/mol
InChI Key: LZQQMSZQOMGGBD-OQLLNIDSSA-N
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Description

This compound is a thiazolidine-2,4-dione derivative. Thiazolidine-2,4-dione is a heterocyclic compound with a five-membered ring containing nitrogen and sulfur atoms. It’s often used as a core structure in medicinal chemistry due to its diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of aromatic rings (from the phenyl groups), a thiazolidine ring, and various functional groups including an imine (C=N), a fluorine atom, and an iodine atom .


Chemical Reactions Analysis

Thiazolidine-2,4-diones can undergo a variety of chemical reactions, particularly at the carbon-carbon double bond. For example, they can be reduced to give the corresponding thiazolidines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of iodine and fluorine atoms could affect its reactivity and the polarity of the molecule .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Thiazolidine-2,4-diones are known to have diverse biological activities, but without specific studies on this compound, it’s difficult to predict its mechanism of action .

Future Directions

Future research could involve studying the biological activity of this compound, as well as optimizing its structure for improved activity or reduced side effects .

Properties

IUPAC Name

(5E)-5-[(2-fluorophenyl)methylidene]-3-[(4-iodoanilino)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FIN2O2S/c18-14-4-2-1-3-11(14)9-15-16(22)21(17(23)24-15)10-20-13-7-5-12(19)6-8-13/h1-9,20H,10H2/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQQMSZQOMGGBD-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CNC3=CC=C(C=C3)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=O)S2)CNC3=CC=C(C=C3)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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